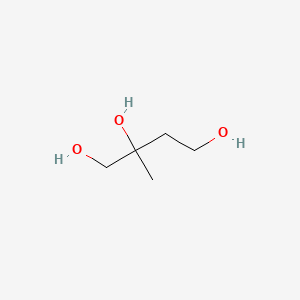

2-Methylbutane-1,2,4-triol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHGSPUTABMVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978612 | |

| Record name | 2-Methylbutane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62875-07-4 | |

| Record name | 2-Methyl-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62875-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutane-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062875074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Methylbutane-1,2,4-triol and (R)-2-Methylbutane-1,2,4-triol enantiomers

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 2-Methylbutane-1,2,4-triol

This compound is a chiral polyol characterized by a stereocenter at the C2 position. This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. While sharing identical physical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities and serve as distinct chiral building blocks in asymmetric synthesis. Understanding the unique properties and synthesis of each enantiomer is paramount for their application in drug discovery and materials science. This guide provides a comprehensive technical overview of the synthesis, separation, and potential applications of (S)- and (R)-2-Methylbutane-1,2,4-triol, offering a valuable resource for researchers in the field.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | |

| Molecular Weight | 120.15 g/mol | |

| CAS Number (Racemate) | 62875-07-4 | |

| Appearance | Colorless, odorless, hygroscopic, oily liquid | |

| Boiling Point | 286.7 °C at 760 mmHg | |

| Density | 1.159 g/cm³ |

Enantioselective Synthesis Strategies

The controlled synthesis of a single enantiomer of this compound is crucial for its application in stereospecific synthesis. Several strategies can be employed to achieve this, primarily categorized as chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: A Pro-Stereo Approach

A logical and widely adopted strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral precursor. In the case of (S)-2-Methylbutane-1,2,4-triol, a plausible and efficient route begins with (S)-2-methylmalic acid. This approach leverages the existing stereocenter of the starting material to dictate the stereochemistry of the final product.

The analogous reduction of L-malic acid to (S)-1,2,4-butanetriol is a well-established method, suggesting a similar transformation for the methylated derivative.[1][2][3][4]

Conceptual Workflow for the Synthesis of (S)-2-Methylbutane-1,2,4-triol from (S)-2-Methylmalic Acid:

Figure 1: Conceptual workflow for the synthesis of (S)-2-Methylbutane-1,2,4-triol.

Detailed Protocol: Synthesis of (S)-2-Methylbutane-1,2,4-triol via Reduction of Dimethyl (S)-2-methylsuccinate

This protocol is adapted from established procedures for the reduction of malic acid esters.[1][2][3][4]

Materials:

-

Dimethyl (S)-2-methylsuccinate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (or lithium aluminum hydride) in anhydrous THF.

-

Addition of Ester: Slowly add a solution of dimethyl (S)-2-methylsuccinate in anhydrous THF to the reducing agent suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-Methylbutane-1,2,4-triol.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure enantiomer.

Asymmetric Synthesis: Creating Chirality

An alternative to chiral pool synthesis is the creation of the stereocenter through an asymmetric reaction. The Sharpless asymmetric dihydroxylation of a suitable prochiral olefin is a powerful tool for this purpose. For the synthesis of chiral this compound, 3-methyl-3-buten-1-ol would be a suitable starting material.

Conceptual Workflow for the Synthesis of Chiral this compound via Sharpless Asymmetric Dihydroxylation:

Figure 2: Sharpless asymmetric dihydroxylation approach.

Enantiomeric Separation and Analysis

For racemic mixtures of this compound, chiral chromatography is the method of choice for both analytical and preparative-scale separation of the enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution for the separation of volatile enantiomers. Due to the polar nature of the triol, derivatization is often necessary to improve volatility and peak shape.

Conceptual Workflow for Chiral GC Analysis:

Figure 3: Chiral GC analysis workflow.

Detailed Protocol: Chiral GC Analysis of this compound Enantiomers

This protocol is a general guideline and may require optimization for specific instrumentation and columns.[5]

Materials:

-

Racemic this compound

-

Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride, or a silylating agent like BSTFA)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Chiral GC column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

-

Derivatization: In a vial, dissolve a small amount of the racemic triol in the anhydrous solvent. Add an excess of the derivatizing agent and a catalyst if required (e.g., pyridine for acetylation). Heat the mixture if necessary to drive the reaction to completion.

-

Sample Preparation: After the reaction is complete, remove the excess reagent and solvent under a stream of nitrogen. Re-dissolve the derivatized sample in a suitable solvent for GC analysis.

-

GC Analysis: Inject the sample onto the chiral GC column. A temperature program will likely be necessary to achieve good separation.

-

Typical GC conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

-

-

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for both analytical and preparative separations. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Detailed Protocol: Chiral HPLC Analysis of this compound Enantiomers

This protocol is a general guideline and requires optimization based on the specific CSP and analyte.[6]

Materials:

-

Racemic this compound

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the racemic triol in the mobile phase.

-

HPLC Analysis: Inject the sample onto the chiral HPLC column.

-

Typical HPLC conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Detection: RID or ELSD

-

-

-

Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification.

Applications in Drug Development and Asymmetric Synthesis

Chiral molecules are of immense importance in the pharmaceutical industry, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. Chiral building blocks like the enantiomers of this compound are valuable starting materials for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

While specific examples of the direct incorporation of (S)- or (R)-2-methylbutane-1,2,4-triol into marketed drugs are not readily found in the public literature, their structural similarity to other important chiral synthons, such as (S)-1,2,4-butanetriol, suggests their potential utility. (S)-1,2,4-butanetriol is a key intermediate in the synthesis of several drugs, including the cholesterol-lowering medication rosuvastatin and the HIV protease inhibitor amprenavir.[1][4] The additional methyl group in this compound could be strategically employed to introduce a specific stereocenter or to modify the pharmacokinetic properties of a drug candidate.

Potential Application as a Chiral Auxiliary:

The hydroxyl groups of this compound can be used to temporarily attach the molecule to a prochiral substrate. The inherent chirality of the triol can then direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Biological Activity

At present, there is a lack of publicly available data specifically detailing the biological activities of the individual (S) and (R) enantiomers of this compound. However, given the well-established principle of stereospecificity in biological systems, it is highly probable that the two enantiomers would exhibit different interactions with enzymes and receptors. Further research is warranted to explore the pharmacological and toxicological profiles of each enantiomer.

Conclusion

The enantiomers of this compound represent valuable and underexplored chiral building blocks for organic synthesis. The synthetic strategies outlined in this guide, particularly the chiral pool approach starting from 2-methylmalic acid, provide a clear pathway to obtaining these compounds in enantiomerically pure form. Furthermore, the analytical methods described enable the crucial step of verifying enantiomeric purity. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like (S)- and (R)-2-methylbutane-1,2,4-triol is set to increase, opening new avenues for the development of novel therapeutics and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. PMC. [Link].

-

Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. ResearchGate. [Link].

-

Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. PubMed. [Link].

- US4973769A - Preparation of 1,2,4-butanetriol.

- CN111056918A - Preparation method of (S) -1,2, 4-butanetriol.

-

Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry. [Link].

-

GC-MS analysis for proof of concept that 1,2,4-butanetriol (BT) can be... ResearchGate. [Link].

-

1,2,4-Butanetriol. Wikipedia. [Link].

Sources

- 1. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]

- 5. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Methylbutane-1,2,4-triol

Foreword: Understanding the Significance of 2-Methylbutane-1,2,4-triol

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the physical properties of this compound. This chiral triol, with its unique structural arrangement of hydroxyl groups, presents itself as a versatile building block in organic synthesis. Its potential applications span from the development of novel polymers to its role as a key intermediate in the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This document serves as a detailed repository of its known physical attributes, supplemented with field-proven experimental protocols for their verification, empowering you to harness the full potential of this intriguing molecule.

Molecular Identity and Core Physical Attributes

This compound is a chiral polyol, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol.[1] This chirality arises from the stereocenter at the second carbon atom.[1] While the enantiomers share identical physical properties in an achiral environment, their distinct spatial arrangements are of critical importance in stereoselective synthesis and interactions with biological systems.[1]

Below is a summary of the fundamental identifiers and key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₃ | [2][3] |

| Molecular Weight | 120.15 g/mol | [2][3] |

| CAS Number | 62875-07-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-methyl-1,2,4-butanetriol | [2] |

| Boiling Point | 286.7 °C at 760 mmHg | |

| Density | 1.159 g/cm³ | |

| Physical State | Highly viscous liquid (inferred) | [4] |

Note: The physical state is inferred from the description of the structurally similar 2-Methylbutane-1,2,3,4-tetraol as a "highly viscous dry liquid."[4]

Solubility Profile: A Key to Application

The solubility of this compound is dictated by its three hydroxyl groups, which are capable of hydrogen bonding. This characteristic renders it soluble in polar solvents.

Qualitative Solubility Data:

-

Soluble in:

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

-

Expected Solubility:

-

Water

-

Ethanol

-

Other polar protic and aprotic solvents

-

-

Expected Insolubility:

-

Nonpolar solvents such as hexane and toluene

-

The high solubility in polar solvents is a critical parameter for its use in a wide array of chemical reactions and formulations.

Synthesis of this compound

A reliable method for the synthesis of chiral this compound involves the reduction of a chiral precursor. One such established route starts from (S)-citramalic acid.[1]

Workflow for the Synthesis of (S)-2-Methylbutane-1,2,4-triol

Caption: Synthesis of (S)-2-Methylbutane-1,2,4-triol from (S)-citramalic acid.

Spectroscopic Characterization: Elucidating the Molecular Structure

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of multiple hydroxyl groups and diastereotopic protons. The chemical shifts will be influenced by the electronegative oxygen atoms.

Predicted ¹H NMR Chemical Shifts:

| Protons | Multiplicity (Predicted) | Chemical Shift (δ, ppm) (Predicted) |

| -CH₃ | Singlet | ~1.2 |

| -CH₂- (at C1) | Doublet of Doublets | ~3.4 - 3.6 |

| -CH₂- (at C4) | Triplet | ~3.6 - 3.8 |

| -CH- (at C3) | Multiplet | ~1.7 - 1.9 |

| -OH | Broad Singlets | Variable (dependent on concentration and solvent) |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 (-CH₂OH) | ~65-70 |

| C2 (-C(OH)(CH₃)-) | ~70-75 |

| C3 (-CH₂-) | ~35-40 |

| C4 (-CH₂OH) | ~60-65 |

| C5 (-CH₃) | ~20-25 |

Expected Infrared (IR) Spectral Data

The IR spectrum will be dominated by the characteristic absorptions of the O-H and C-O bonds.

Predicted IR Absorption Bands:

| Functional Group | Vibration | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H | Stretching | 2850-3000 | Medium-Strong |

| C-O | Stretching | 1000-1260 | Strong |

Expected Mass Spectrometry Fragmentation

In mass spectrometry, alcohols typically undergo fragmentation through α-cleavage and dehydration.

Predicted Mass Spectrometry Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 120.

-

Loss of H₂O (M-18): A peak at m/z = 102.

-

Loss of CH₂OH (M-31): A peak at m/z = 89 resulting from α-cleavage.

-

Other fragments: Resulting from further cleavages of the carbon skeleton.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of experimental data, the following standardized protocols are recommended.

Determination of Melting Point

Given that this compound is likely a viscous liquid at room temperature, this protocol is for determining the melting point of its solid form, which may be achievable at sub-ambient temperatures or for derivatives.

Methodology:

-

Sample Preparation: Ensure the sample is anhydrous and crystalline. If the substance is a viscous liquid at room temperature, cooling may be required to induce solidification.

-

Capillary Loading: Introduce a small amount of the finely powdered solid into a capillary tube, ensuring a packed column of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point.

-

Melting Point Determination: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

Sources

An In-depth Technical Guide to 2-Methylbutane-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylbutane-1,2,4-triol (CAS No. 62875-07-4), a chiral polyol with potential applications in various scientific domains, including drug development. While specific research on this molecule is limited, this document consolidates available data and provides field-proven insights derived from the broader class of polyhydroxylated compounds.

Introduction: Understanding the Core Moiety

This compound is a C5 branched-chain triol.[1] Its structure, featuring three hydroxyl groups, imparts hydrophilicity and potential for hydrogen bonding, which are critical characteristics in molecular interactions within biological systems.[2] The presence of a methyl group introduces a degree of lipophilicity and can influence the molecule's metabolic stability and conformational properties.[3]

The strategic placement of hydroxyl groups at positions 1, 2, and 4, combined with a chiral center at the C2 position, suggests that this molecule can serve as a versatile building block in stereoselective synthesis.[4] Polyols, in general, are recognized for their utility as excipients in pharmaceutical formulations and, in some cases, as active pharmaceutical ingredients (APIs).[5] They can enhance the solubility and bioavailability of poorly soluble drugs.[6][7]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 62875-07-4 | |

| Molecular Formula | C₅H₁₂O₃ | [8] |

| Molecular Weight | 120.15 g/mol | [4][8] |

| IUPAC Name | This compound | |

| SMILES | CC(CCO)(CO)O | |

| Boiling Point | 286.7°C at 760 mmHg | [9] |

| Density | 1.159 g/cm³ | [9] |

| Flash Point | 145.5°C | [9] |

| Refractive Index | 1.486 | [9] |

Synthesis and Purification: A Methodological Approach

Proposed Synthesis Workflow

A logical retrosynthetic analysis suggests that this compound could be synthesized from commercially available starting materials through a series of well-understood reactions. One potential pathway involves the hydroxylation of a suitable unsaturated precursor.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization and validation.

Step 1: Asymmetric Dihydroxylation of 3-Methyl-3-buten-1-ol

-

To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per gram of AD-mix-β) at room temperature, add 3-Methyl-3-buten-1-ol (1 mmol).

-

Stir the resulting slurry vigorously at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per gram of AD-mix-β) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triol.

Causality behind Experimental Choices:

-

Asymmetric Dihydroxylation: This method is chosen to introduce two hydroxyl groups across the double bond in a stereocontrolled manner, which is crucial given the chirality of the target molecule. The use of Sharpless asymmetric dihydroxylation with AD-mix reagents is a well-established and reliable method for this transformation.

-

Quenching with Sodium Sulfite: This step is necessary to reduce the osmate esters formed during the reaction, allowing for the isolation of the diol product.

Purification Protocol

Purification of polyols often requires techniques that can effectively separate compounds with similar polarities.

-

Initial Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution system (e.g., dichloromethane/methanol) to remove non-polar impurities and unreacted starting material.

-

High-Purity Purification: For obtaining high-purity this compound, techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable polar column (e.g., a diol or cyano-bonded phase) may be necessary.

-

Removal of Catalysts: If residual metal catalysts from the synthesis are a concern, treatment with adsorbents like magnesium silicate may be employed, followed by filtration.[10]

Analytical Characterization: A Self-Validating System

A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized this compound.

Caption: A comprehensive analytical workflow for structural elucidation and purity assessment.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with characteristic chemical shifts and coupling patterns. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.[11]

-

¹³C NMR & DEPT: The carbon NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will confirm the presence of one methyl, two methylene, and one quaternary carbon, as well as a methine carbon if the structure is branched differently.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching and bending vibrations will also be present.[14]

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can be used to determine the purity of the compound. A single, sharp peak would indicate high purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the polyol to increase its volatility may be necessary for GC analysis.[8] This technique can provide both purity information and mass spectral data for confirmation.

Potential Applications in Drug Development

The structural features of this compound suggest several potential roles in the field of drug development.

Chiral Building Block

The presence of a chiral center makes this molecule a valuable starting material for the synthesis of more complex, stereochemically defined molecules. Enantiomerically pure forms of the triol could be used to introduce specific stereochemistry into a drug candidate, which is often critical for its pharmacological activity and safety profile.

Linker and Spacer Moiety

The three hydroxyl groups provide multiple points for covalent attachment, making it a suitable linker or spacer molecule in the design of prodrugs, bioconjugates, or targeted drug delivery systems. The hydrophilicity imparted by the triol moiety could improve the aqueous solubility of a conjugated drug.

Fragment-Based Drug Discovery

As a small, polyhydroxylated molecule, this compound could be included in fragment libraries for screening against biological targets. The hydroxyl groups can form key hydrogen bond interactions with protein active sites.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a chiral polyol with a unique combination of structural features that make it a molecule of interest for synthetic and medicinal chemistry. While specific biological activity data is currently lacking, its potential as a chiral building block, a hydrophilic linker, and a fragment for drug discovery warrants further investigation. The methodologies for synthesis, purification, and analysis outlined in this guide, though based on general principles for polyols, provide a solid foundation for researchers to begin working with and exploring the potential of this compound. As with any research chemical, adherence to strict safety protocols is paramount.

References

-

Alcohol (chemistry) - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). (S)-(-)-2-Methylbutane-1,2,4-triol. Retrieved January 23, 2026, from [Link]

-

Ramírez, C., et al. (2003). An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. Organic Process Research & Development, 7(5), 755–759. [Link]

-

Kumar, V., et al. (2012). Effect of polyols on the conformational stability and biological activity of a model protein lysozyme. PLoS ONE, 7(10), e46351. [Link]

-

Strubelt, O., et al. (1989). The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver. Pharmacology & Toxicology, 64(3), 259-264. [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved January 23, 2026, from [Link]

-

Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1232, 129994. [Link]

-

Kádár, M., et al. (2020). Tandem Mass-Remainder Analysis of Industrially Important Polyether Polyols. Molecules, 25(23), 5556. [Link]

-

Biernasiuk, A., et al. (2020). Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. Molecules, 25(19), 4539. [Link]

-

Patocka, J., & Kuca, K. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Military Medical Science Letters, 81(4), 174-183. [Link]

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

-

Al-kassas, R., et al. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharmaceutics, 15(11), 2568. [Link]

- Google Patents. (n.d.). Method for purifying polyether-polyols.

- Google Patents. (n.d.). Synthesis of polyhydroxylated alkaloids.

-

Reddy, P. V., & Fürstner, A. (2017). Total Synthesis of Chondrochloren A. Organic Letters, 19(18), 4786–4789. [Link]

-

Wolff, J. J., & Amster, I. J. (2000). Ion−Molecule Reactions for the Characterization of Polyols and Polyol Mixtures by ESI/FT-ICR Mass Spectrometry. Analytical Chemistry, 72(15), 3467–3473. [Link]

-

La Rosa, C., et al. (2007). Purification by Liquid Extraction of Recovered Polyols. Journal of Macromolecular Science, Part A, 44(10), 1081-1087. [Link]

-

JJ Medicine. (2023, October 25). Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems [Video]. YouTube. [Link]

-

Grembecka, M. (2019). A review of polyols – biotechnological production, food applications, regulation, labeling and health effects. Critical Reviews in Food Science and Nutrition, 59(12), 1876-1890. [Link]

-

Wang, J., et al. (2023). Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism. Nature Communications, 14(1), 2919. [Link]

-

Agilent. (2010). Analysis of Polyols by GPC with Viscometry. Retrieved January 23, 2026, from [Link]

-

Patocka, J., et al. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-181. [Link]

- Patocka, J., et al. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-181.

-

Crown, S. B., et al. (2015). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLoS ONE, 10(7), e0132296. [Link]

-

European Association of Polyol Producers. (n.d.). Pharmaceuticals. Retrieved January 23, 2026, from [Link]

-

Resolve Mass. (2023, October 14). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis [Video]. YouTube. [Link]

-

Steri Technologies. (n.d.). Polyol Filtration. Retrieved January 23, 2026, from [Link]

-

A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2021). From Lab to Market: Current Strategies for the Production of Biobased Polyols. Retrieved from [Link]

- Estrin, Y. I., et al. (2005). Synthesis of New Polyhydroxylated Fullerenes. Doklady Chemistry, 402(1), 75–76.

-

Alajarín, R., et al. (2004). Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. The Journal of Organic Chemistry, 69(2), 479–486. [Link]

-

Kim, Y., & Lee, S. (2002). Review of the oral toxicity of polyvinyl alcohol (PVA). Regulatory Toxicology and Pharmacology, 36(2), 167-172. [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

-

Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. Retrieved January 23, 2026, from [Link]

-

Lech, K., et al. (2020). The Influence of Polyols on the Process Kinetics and Bioactive Substance Content in Osmotic Dehydrated Organic Strawberries. Foods, 9(10), 1365. [Link]

- Kádár, M., et al. (2020). Tandem Mass-Remainder Analysis of Industrially Important Polyether Polyols. Molecules, 25(23), 5556.

-

ResearchGate. (n.d.). A typical proton NMR spectrum of polyol type II. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Mannitol. Retrieved January 23, 2026, from [Link]

-

Process NMR Associates - NMR Analysis & Solutions. (2022, July 25). Applied NMR Methodologies for Polymer Understanding [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]

- 6. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]

- 7. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polyol Filtration - Steri Technologies [steri.com]

- 11. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]

- 12. Tandem Mass-Remainder Analysis of Industrially Important Polyether Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. measurlabs.com [measurlabs.com]

- 15. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Synthon: A Technical Guide to 2-Methylbutane-1,2,4-triol in Organic Synthesis

Introduction: Unveiling a Valuable Chiral Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration and application of versatile chiral building blocks. Among these, 2-Methylbutane-1,2,4-triol, a C5 triol with a stereogenic center at the C2 position, has emerged as a valuable synthon for the construction of complex molecular architectures. Its trifunctional nature, possessing a tertiary alcohol and two primary alcohols, offers a rich platform for selective chemical modifications, making it an attractive starting material for the synthesis of natural products, pharmaceuticals, and other functional molecules.[1] This guide provides an in-depth exploration of this compound, from its stereoselective synthesis to its strategic application in organic chemistry, offering researchers and drug development professionals a comprehensive resource to harness its synthetic potential.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a relatively simple yet functionally dense molecule.

| Property | Value |

| Molecular Formula | C₅H₁₂O₃[2] |

| Molecular Weight | 120.15 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 62875-07-4[2] |

| Appearance | Typically a viscous liquid |

| Boiling Point | 286.7 °C at 760 mmHg |

| Flash Point | 145.5 °C |

| Density | 1.159 g/cm³ |

| Refractive Index | 1.486 |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Asymmetric Synthesis of this compound: Accessing Enantiopurity

The utility of this compound as a chiral building block is contingent on the availability of its enantiomerically pure forms. Several strategic approaches have been developed to achieve this, primarily leveraging the principles of asymmetric synthesis.

Chiral Pool Synthesis: A Direct and Efficient Route

One of the most direct methods for obtaining enantiopure (S)-2-Methylbutane-1,2,4-triol is through chiral pool synthesis, starting from the readily available and inexpensive (S)-citramalic acid.[1] This strategy capitalizes on the inherent chirality of the starting material to establish the stereocenter in the final product.

The synthesis involves a two-step sequence:

-

Esterification: (S)-citramalic acid is first converted to its corresponding dimethyl ester. This is typically achieved by reaction with methanol in the presence of an acid catalyst.

-

Reduction: The resulting diester is then reduced to the triol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce both the ester and the carboxylic acid functionalities to the corresponding alcohols.

Catalyst-Controlled Asymmetric Synthesis

Alternatively, enantiopure this compound can be accessed through catalyst-controlled asymmetric reactions, where a chiral catalyst directs the stereochemical outcome of the transformation.

The Sharpless Asymmetric Dihydroxylation offers a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1] For the synthesis of this compound, a suitable precursor would be 2-methyl-3-buten-1-ol. The choice of the chiral ligand (either (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) dictates which enantiomer of the diol is formed.

Strategic Application in Organic Synthesis: A Multifaceted Building Block

The synthetic utility of this compound stems from the differential reactivity of its hydroxyl groups and the stereochemical information encoded in its chiral center. Through selective protection and functionalization, this triol can be elaborated into a wide array of complex molecules.

Selective Protection and Functionalization

The presence of a tertiary and two primary hydroxyl groups allows for selective protection strategies. The primary hydroxyl groups are generally more reactive towards sterically demanding protecting groups. For instance, treatment with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl) can selectively protect the primary alcohols, leaving the tertiary alcohol available for subsequent reactions.

Conversely, the 1,2-diol and 1,4-diol relationships between the hydroxyl groups can be exploited to form cyclic acetals or ketals, thereby protecting two of the three hydroxyls in a single step. For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of a five-membered (dioxolane) or six-membered (dioxane) ring.

Role as a Chiral Auxiliary

While direct examples of this compound as a chiral auxiliary are not extensively documented, its close analogue, (S)-1,2,4-butanetriol, has been successfully employed to induce chirality. In one notable example, (S)-1,2,4-butanetriol was used to control the stereochemistry of an ortho-lithiation reaction of ferrocenecarboxaldehyde. The triol first reacts to form a chiral acetal, and the stereocenter of the butanetriol backbone then directs the subsequent lithiation with high diastereoselectivity. After the desired functionalization, the auxiliary can be removed by hydrolysis, yielding an enantiomerically enriched product. This principle can be extended to this compound, where the additional methyl group could offer different steric and electronic influences on the stereochemical outcome.

Synthesis of Heterocyclic Compounds

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular dehydration under acidic conditions can lead to the formation of substituted tetrahydrofurans. Furthermore, the hydroxyl groups can serve as nucleophiles in reactions with electrophilic reagents to construct a variety of ring systems.

Characterization: Spectroscopic Signature

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons would appear as a singlet. The methylene protons would exhibit more complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The hydroxyl protons would typically appear as broad singlets, and their chemical shifts would be sensitive to concentration and solvent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bearing the hydroxyl groups (C1, C2, and C4) would be deshielded and appear at higher chemical shifts compared to the other carbons.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by a broad and strong absorption in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. C-H stretching vibrations would be observed in the 3000-2850 cm⁻¹ region, and C-O stretching absorptions would typically appear in the 1200-1000 cm⁻¹ range.

Conclusion and Future Outlook

This compound represents a potent and versatile chiral building block with significant potential in modern organic synthesis. Its accessibility in enantiopure form, coupled with its trifunctional nature, provides a flexible platform for the construction of complex and stereochemically rich molecules. While its application as a chiral auxiliary is an area ripe for further exploration, its utility as a precursor for natural product and pharmaceutical synthesis is well-established in principle. As the demand for enantiomerically pure compounds continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

-

Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[3][4][5]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. (2024). Molecules.

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.).

- Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol). (2025). Doc Brown's Chemistry.

- Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (n.d.).

- This compound | C5H12O3. (n.d.). PubChem.

- 2-methylcyclopentane-1,3-dione. (n.d.). Organic Syntheses Procedure.

- This compound | 62875-07-4. (n.d.). Benchchem.

- Asymmetric Synthesis. (n.d.). University of York.

- Synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane. (2019). PubMed Central.

- 2-Methylbutane(78-78-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Advances in the Synthesis of Heterocyclic Compounds and Their Applic

- Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition. (2013).

- 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. (n.d.).

- Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. (n.d.). MDPI.

- Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2024). [No source provided].

- Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. (2013).

- A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. (2017).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [No source provided].

- Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.). [No source provided].

- The C-13 NMR spectrum for 2-methylbutane. (2025). Doc Brown's Chemistry.

- Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. (n.d.). [No source provided].

- Application of chiral building blocks to the synthesis of drugs. (n.d.). [No source provided].

- This compound. (n.d.). Advanced ChemBlocks.

Sources

- 1. This compound | 62875-07-4 | Benchchem [benchchem.com]

- 2. This compound | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[1,2,4]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 5. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Differential Reactivity of Hydroxyl Groups in 2-Methylbutane-1,2,4-triol

This guide provides a comprehensive analysis of the chemical reactivity of the distinct hydroxyl groups present in 2-Methylbutane-1,2,4-triol. As a versatile chiral building block in organic synthesis, understanding and controlling the selectivity of its three hydroxyl functionalities is paramount for its effective utilization in the development of complex molecules, including pharmaceutical agents and natural products.[1] This document moves beyond simple procedural descriptions to elucidate the underlying principles governing this differential reactivity, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.

Structural and Stereoelectronic Analysis

This compound (C₅H₁₂O₃, Molar Mass: 120.15 g/mol ) is a chiral polyol featuring three hydroxyl groups attached to a five-carbon backbone.[1][2] The key to unlocking its synthetic potential lies in recognizing that these three hydroxyl groups are not chemically equivalent. Their reactivity is dictated by their local steric and electronic environments.

The molecule possesses:

-

One primary (1°) hydroxyl group at the C4 position: This group is located at the terminus of an ethyl chain, affording it the greatest steric accessibility.

-

One primary (1°) hydroxyl group at the C1 position: While also primary, this group is situated on a carbon adjacent to the C2 tertiary center, rendering it significantly more sterically hindered than the C4-OH.

-

One tertiary (3°) hydroxyl group at the C2 position: This group is attached to a quaternary carbon, making it the most sterically encumbered of the three.

Caption: Structure of this compound.

The fundamental principles governing the reactivity of these groups are:

-

Steric Hindrance: This is the most dominant factor in differentiating the hydroxyl groups in this compound.[3][4] Reagents must physically access the hydroxyl oxygen for a reaction to occur. Bulky substituents near the hydroxyl group impede this approach, slowing down or preventing reactions.[4][5] Consequently, the general order of reactivity for reactions sensitive to steric effects is: C4-OH (least hindered) > C1-OH (moderately hindered) >> C2-OH (most hindered) .

-

Electronic Effects: The oxygen atom in an alcohol is nucleophilic due to its lone pairs of electrons.[6] Alkyl groups are weakly electron-donating, which can subtly influence the nucleophilicity of the oxygen and the acidity of the proton. However, in this molecule, the differences in inductive effects are minor compared to the dramatic differences in steric accessibility.

-

Reaction Mechanism: The predicted reactivity order is highly dependent on the type of reaction being performed. For instance, reactions proceeding via an Sₙ1 mechanism favor tertiary centers due to carbocation stability, a stark contrast to Sₙ2-type reactions where steric hindrance is prohibitive.[3][6]

Experimental Strategies for Selective Functionalization

Harnessing the inherent reactivity differences allows for the selective modification of this compound. The following sections detail validated experimental approaches, explaining the causality behind the choice of reagents and conditions.

Selective Protection via Silylation

The formation of silyl ethers is a cornerstone of alcohol protection strategy in multi-step synthesis.[7][8] By employing a sterically demanding silylating agent, we can achieve high selectivity for the least hindered hydroxyl group.

Causality & Rationale: tert-Butyldimethylsilyl (TBDMS) chloride is a bulky reagent that reacts preferentially at sterically accessible sites. Its reaction with an alcohol follows an Sₙ2-like mechanism where the alcohol's oxygen atom attacks the silicon center.[8] The extreme steric bulk at the C2-OH and the moderate hindrance at the C1-OH will dramatically slow the rate of reaction at these positions compared to the exposed C4-OH. Imidazole is employed as a mild base to neutralize the HCl byproduct and to act as a catalyst.[8]

Caption: Selective protection workflow.

Experimental Protocol: Selective Mono-silylation

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq). Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

-

Reaction: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq) in anhydrous DMF dropwise over 30 minutes.

-

Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every hour. The product will have a higher Rf value than the starting triol.

-

Workup: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired mono-protected product.

Anticipated Results & Data

The reaction should yield the C4-protected isomer as the major product. The selectivity can be quantified by analyzing the product mixture via ¹H NMR or GC-MS.

| Reagent Equivalents (TBDMS-Cl) | Reaction Time (h) | C4-OTBDMS Yield (%) | C1-OTBDMS Yield (%) | Di-protected Yield (%) |

| 1.05 | 2 | ~85-90 | <5 | <2 |

| 1.05 | 12 | ~75-80 | ~10-15 | ~5 |

| 2.1 | 12 | <10 | ~20-30 | ~60-70 (as a mixture) |

Table 1: Predicted product distribution for selective silylation.

Selective Oxidation

Oxidation provides a functional handle for further synthetic transformations. Tertiary alcohols are resistant to oxidation under conditions that do not cleave C-C bonds, providing an inherent point of selectivity.[9] Differentiating between the two primary alcohols is a more subtle challenge addressable through kinetic control.

Causality & Rationale: o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[10] It is known for its mild conditions and high selectivity, leaving tertiary alcohols untouched.[10][11] Due to its low solubility in many organic solvents, the reaction is often performed in DMSO or, for greener applications, in an aqueous mixture using a phase-transfer catalyst like β-cyclodextrin.[10][12] The less-hindered C4-OH is expected to react faster than the C1-OH.

Caption: Kinetic vs. thermodynamic control in oxidation.

Experimental Protocol: Kinetically Controlled Mono-oxidation

-

Preparation: Suspend IBX (1.1 eq) in dimethyl sulfoxide (DMSO, ~0.4 M) in a flask under an inert atmosphere.

-

Reaction: Add a solution of this compound (1.0 eq) in DMSO to the IBX suspension at room temperature.

-

Monitoring: Stir vigorously. The reaction is often complete within 2-4 hours. Monitor carefully by TLC or LC-MS to maximize the yield of the mono-aldehyde before significant over-oxidation to the di-aldehyde occurs.

-

Workup: Upon completion, dilute the reaction mixture with water and filter to remove the insoluble byproduct, iodosobenzoic acid.

-

Extraction & Purification: Extract the aqueous filtrate multiple times with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate carefully in vacuo. The crude aldehyde should be purified immediately via flash column chromatography to prevent degradation.

Anticipated Results & Data

By stopping the reaction at the optimal time, the C4-mono-aldehyde can be isolated as the major product. Allowing the reaction to proceed for longer or using excess oxidant will lead to the formation of the di-aldehyde.

| Oxidant (IBX) | Reaction Time (h) | C4-mono-aldehyde Yield (%) | C1,C4-di-aldehyde Yield (%) | Unreacted Triol (%) |

| 1.1 eq | 2 | ~70-80 | <10 | ~10-15 |

| 2.2 eq | 12 | <5 | >90 | 0 |

Table 2: Product distribution in the selective oxidation of this compound.

Conclusion and Synthetic Outlook

The hydroxyl groups of this compound exhibit a clear and synthetically useful hierarchy of reactivity governed primarily by steric hindrance. The C4 primary alcohol is the most reactive site, followed by the more hindered C1 primary alcohol, with the C2 tertiary alcohol being largely unreactive to many common transformations. This predictable selectivity allows chemists to use this compound as a scaffold, sequentially revealing or modifying each hydroxyl group to build molecular complexity. The protocols described herein provide a robust framework for achieving this selective functionalization, forming the basis for the efficient synthesis of novel chemical entities in pharmaceutical and materials science research.

References

- Alcohol Reactivity - MSU chemistry.

- Reactions of Alcohols - Chemistry LibreTexts.

- Protecting Groups For Alcohols - Master Organic Chemistry.

- This compound | 62875-07-4 - Benchchem.

- Protection of Alcohols - Chemistry LibreTexts.

- This compound | C5H12O3 | CID 3017363 - PubChem.

- IBX, 2-Iodoxybenzoic acid - Organic Chemistry Portal.

- How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? - Reddit.

- Properties of Alcohols and Phenols - Chemistry LibreTexts.

- Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin - The Journal of Organic Chemistry.

- Alcohol Structure-Reactivity Relationships Definition - Organic Chemistry Key Term.

- Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Deriv

- Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin - Organic Chemistry Portal.

- Effects of induced steric hindrance on the dielectric behavior and H bonding in the supercooled liquid and vitreous alcohol - The Journal of Chemical Physics.

Sources

- 1. This compound | 62875-07-4 | Benchchem [benchchem.com]

- 2. This compound | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. fiveable.me [fiveable.me]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 2-Methylbutane-1,2,4-triol

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methylbutane-1,2,4-triol, a versatile research chemical. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.

Introduction: Understanding the Compound

This compound is a polyhydric alcohol containing both primary and tertiary hydroxyl groups.[1] This unique structure imparts specific chemical properties that make it a valuable intermediate in various synthetic pathways. However, the presence of multiple functional groups also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is structured to provide a holistic understanding of the risks associated with this compound and to offer clear, actionable guidance for its safe use.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[2]

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

The United Nations designated GHS hazard class pictogram is "Irritant," with the signal word "Warning".[3] A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Toxicological Profile Summary

While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, the GHS classifications indicate a clear potential for localized irritant effects upon contact with the skin, eyes, and respiratory tract. Ingestion is also identified as a route of harmful exposure.[2] Studies on other short-chain alcohols and polyols suggest that the primary toxicological concerns are irritation and, at high concentrations or with prolonged exposure, potential systemic effects.[4][5]

| Hazard Classification | GHS Hazard Statement | Potential Health Effects |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | May cause gastrointestinal irritation, nausea, vomiting, and other systemic effects.[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Redness, itching, and inflammation upon direct contact.[2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Redness, pain, and potential for corneal damage.[2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Coughing, sneezing, and irritation of the nasal passages and throat upon inhalation of aerosols or vapors.[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly maintained eyewash stations and safety showers are critical in case of accidental exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with this compound.

-

Eye and Face Protection: Chemical splash goggles are required at all times when handling this compound. A face shield should be worn in situations where there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Based on general resistance charts for alcohols, butyl rubber and nitrile gloves are recommended for handling this compound.[6][7][8] It is crucial to check the specific glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is advised.

-

-

Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection will not be necessary. However, if there is a potential for significant aerosolization and exceeding occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Caption: PPE selection flowchart for this compound.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize the risk of exposure and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ensure containers are clearly labeled.

Reactivity and Incompatibility

This compound contains both primary and tertiary alcohol functional groups, which dictates its reactivity.

-

Primary Alcohol Group (-CH₂OH): This group can be oxidized to form an aldehyde and subsequently a carboxylic acid.

-

Tertiary Alcohol Group (-C(CH₃)(OH)-): This group is resistant to oxidation under normal conditions.[1] Cleavage of carbon-carbon bonds would be required for oxidation to occur.[9]

Incompatible Materials:

-

Strong Oxidizing Agents: Can react vigorously and potentially exothermically.

-

Strong Acids: While alcohols can undergo acid-catalyzed reactions, strong acids may also cause decomposition or unwanted side reactions.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |

Spill Response

For a small spill, laboratory personnel with appropriate training and PPE can follow these steps:

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the area and contact the institution's emergency response team.

Sources

- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H12O3 | CID 3017363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62875-07-4 | Benchchem [benchchem.com]

- 4. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensory irritation, pulmonary irritation and structure-activity relationships of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. glovesbyweb.com [glovesbyweb.com]

- 8. envirosafetyproducts.com [envirosafetyproducts.com]

- 9. calpaclab.com [calpaclab.com]

Solubility of 2-Methylbutane-1,2,4-triol in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-Methylbutane-1,2,4-triol in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile polyol compound. The document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. By integrating theoretical principles of intermolecular forces with predictive analysis and a detailed experimental protocol for empirical verification, this guide serves as a foundational resource for formulation, synthesis, and purification processes involving this compound.

Introduction: The Molecular Profile of this compound

This compound is a chiral tri-hydroxy compound with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol .[1][2] Its structure features a five-carbon backbone with three hydroxyl (-OH) groups, which are pivotal to its chemical behavior and physical properties. These hydroxyl groups, capable of acting as both hydrogen bond donors and acceptors, impart a high degree of polarity to the molecule.[2][3] Understanding the solubility of this triol is paramount for its effective application in various laboratory settings, from its use as a chiral synthon in complex pharmaceutical syntheses to its role in the development of novel materials.[1] This guide will elucidate the principles governing its solubility and provide a robust framework for its practical handling.

Figure 2: Workflow for Experimental Solubility Determination.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Glass vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled water bath or heating block

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg) and transfer it into a clean, dry glass vial.

-

Expertise & Experience: Starting with a known, fixed mass allows for straightforward calculation of concentration as solvent is added.

-

-

Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates the highest initial concentration to be tested.

-

Mechanical Agitation (Room Temperature): Securely cap the vial and vortex it vigorously for 1-2 minutes. [4] * Causality: Vortexing provides significant mechanical energy to break apart the solute lattice and promote interaction with the solvent, accelerating the dissolution process if it is kinetically limited.

-

Visual Observation 1: After vortexing, allow the sample to stand for a moment and visually inspect it against a dark background. A clear, single-phase solution with no visible particles indicates complete dissolution.

-

Sonication: If the solute has not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes. [4] * Trustworthiness: Sonication uses high-frequency sound waves to induce cavitation, which provides intense localized energy to break up solute agglomerates and enhance solvent penetration, ensuring that a lack of dissolution is not merely due to poor mixing.

-

Visual Observation 2: Inspect the sample again. If dissolved, the solubility is at or above the current concentration.

-

Thermal Treatment: If the solute remains undissolved, warm the solution to a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes), with intermittent gentle mixing. [4] * Causality: For most substances, solubility increases with temperature as the increased kinetic energy helps overcome intermolecular forces in the solid state. This step determines if solubility is thermodynamically limited at room temperature.

-

Visual Observation 3: After cooling to room temperature, perform a final inspection. Note any precipitation that occurs upon cooling.

-

Iterative Dilution: If the compound is still not fully dissolved, add another precise aliquot of solvent (e.g., another 0.5 mL, bringing the total to 1.0 mL) and repeat steps 3 through 8.

-

Self-Validation: This iterative process allows for the bracketing of the solubility limit. Continue this process until a clear solution is obtained.

-

-

Calculation: The solubility is reported as the highest concentration at which a clear solution was formed. For example, if 100 mg of solute dissolved completely in a final volume of 2.0 mL, the solubility is approximately 50 mg/mL.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides both the theoretical foundation for these predictions and a robust, step-by-step experimental protocol for their empirical validation. By understanding and applying these principles, researchers can confidently and effectively utilize this compound in their experimental designs and formulation efforts.

References

-

PubChem. this compound | C5H12O3 | CID 3017363.[Link]

-

Koyon. What are the solubility characteristics of polyether polyols?[Link]

-

European Union. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.[Link]

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[Link]

-

University of Houston–Downtown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

-

PubChem. (S)-(-)-2-Methylbutane-1,2,4-triol.[Link]

-

Chemistry LibreTexts. 12.1: Intermolecular Forces.[Link]

-

BCcampus. 10.1 Intermolecular Forces – Chemistry 2e for Chem 120 (Chemistry for Engineering).[Link]

Sources

A Technical Guide to the Thermal Stability of 2-Methylbutane-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist